![molecular formula C21H24ClN3O3S B14789726 Thieno[2,3-b]pyridine-5-carboxamide, N-[(4-chlorophenyl)methyl]-2,3,4,7-tetrahydro-7-methyl-2-(4-morpholinylmethyl)-4-oxo-](/img/structure/B14789726.png)
Thieno[2,3-b]pyridine-5-carboxamide, N-[(4-chlorophenyl)methyl]-2,3,4,7-tetrahydro-7-methyl-2-(4-morpholinylmethyl)-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-b]pyridine-5-carboxamide, N-[(4-chlorophenyl)methyl]-2,3,4,7-tetrahydro-7-methyl-2-(4-morpholinylmethyl)-4-oxo- is a complex organic compound that belongs to the class of thienopyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyridine derivatives typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be further processed to obtain thieno[2,3-b]pyridine derivatives . Another approach involves the reaction of β-keto amides with potassium carbonate in ethanol or ethylene glycol to produce the desired thieno[2,3-b]pyridine compounds .
Industrial Production Methods
Industrial production methods for thieno[2,3-b]pyridine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Thieno[2,3-b]pyridine derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Thieno[2,3-b]pyridine derivatives can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-b]pyridine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Explored for their anti-proliferative activity against cancer cell lines.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of thieno[2,3-b]pyridine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit the enzyme phosphoinositide phospholipase C (PI-PLC), leading to anti-proliferative effects in cancer cells . The molecular pathways involved may include disruption of cell signaling and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-c]pyridine: Another thienopyridine derivative with similar structural features.
Benzo[4,5]thieno[2,3-b]pyridine: Known for its applications in OLEDs and other electronic materials.
Uniqueness
Thieno[2,3-b]pyridine-5-carboxamide, N-[(4-chlorophenyl)methyl]-2,3,4,7-tetrahydro-7-methyl-2-(4-morpholinylmethyl)-4-oxo- stands out due to its unique combination of functional groups, which confer specific biological activities and potential applications in various fields. Its ability to interact with specific molecular targets, such as PI-PLC, highlights its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C21H24ClN3O3S |
|---|---|
Molekulargewicht |
434.0 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-7-methyl-2-(morpholin-4-ylmethyl)-4-oxo-2,3-dihydrothieno[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C21H24ClN3O3S/c1-24-13-18(20(27)23-11-14-2-4-15(22)5-3-14)19(26)17-10-16(29-21(17)24)12-25-6-8-28-9-7-25/h2-5,13,16H,6-12H2,1H3,(H,23,27) |
InChI-Schlüssel |
JPVDNAMQPKVLEX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=O)C2=C1SC(C2)CN3CCOCC3)C(=O)NCC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


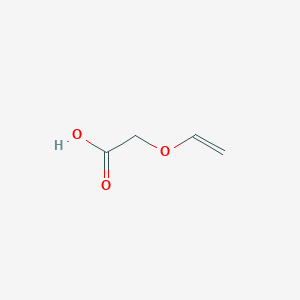
![N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide](/img/structure/B14789650.png)
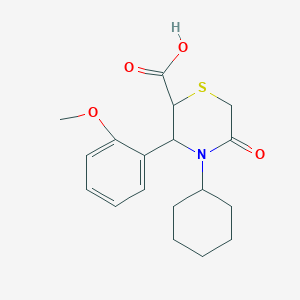
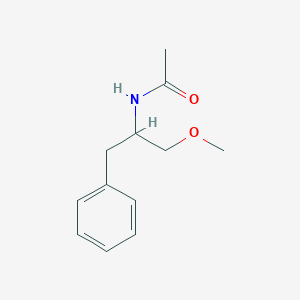
![2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide](/img/structure/B14789676.png)
![potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate](/img/structure/B14789678.png)
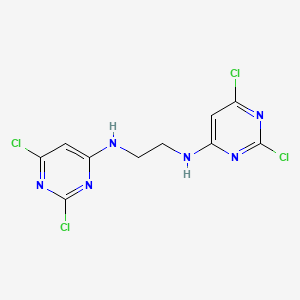
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14789687.png)
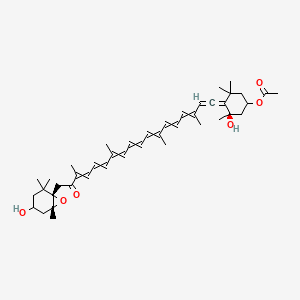
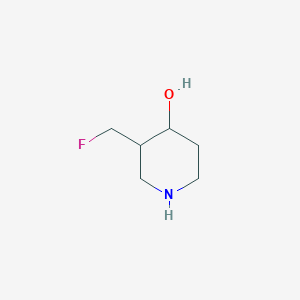
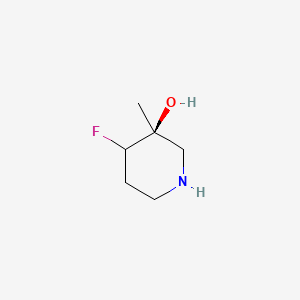
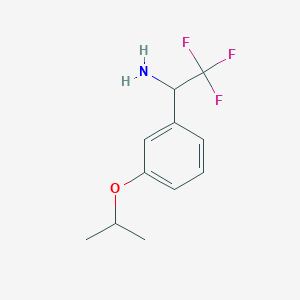
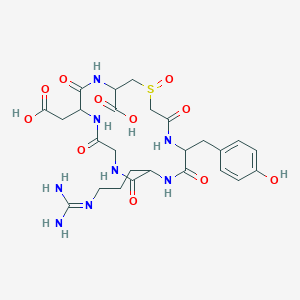
![sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate;hydrate](/img/structure/B14789721.png)
